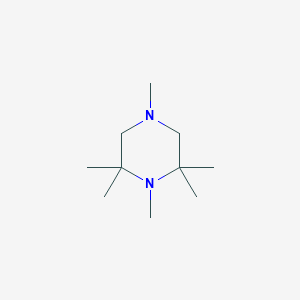
Piperazine,1,2,2,4,6,6-hexamethyl-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine,1,2,2,4,6,6-hexamethyl-(9CI) is a chemical compound with the molecular formula C10H22N2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine,1,2,2,4,6,6-hexamethyl-(9CI) typically involves the alkylation of piperazine with methylating agents under controlled conditions. One common method is the reaction of piperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of Piperazine,1,2,2,4,6,6-hexamethyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Piperazine,1,2,2,4,6,6-hexamethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of demethylated piperazine derivatives.
Substitution: The hexamethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: N-oxides of Piperazine,1,2,2,4,6,6-hexamethyl-(9CI).
Reduction: Demethylated piperazine derivatives.
Substitution: Piperazine derivatives with various functional groups replacing the methyl groups.
Scientific Research Applications
Piperazine,1,2,2,4,6,6-hexamethyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Piperazine,1,2,2,4,6,6-hexamethyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The hexamethyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound with no methyl substitutions.
N-Methylpiperazine: A derivative with a single methyl group on the nitrogen atom.
N,N’-Dimethylpiperazine: A derivative with two methyl groups on the nitrogen atoms.
Uniqueness
Piperazine,1,2,2,4,6,6-hexamethyl-(9CI) is unique due to its extensive methylation, which significantly alters its chemical properties and potential applications compared to its less substituted counterparts. The hexamethyl groups enhance its lipophilicity, stability, and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
1,2,2,4,6,6-hexamethylpiperazine |
InChI |
InChI=1S/C10H22N2/c1-9(2)7-11(5)8-10(3,4)12(9)6/h7-8H2,1-6H3 |
InChI Key |
DXNKOCJWMTXRIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC(N1C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















